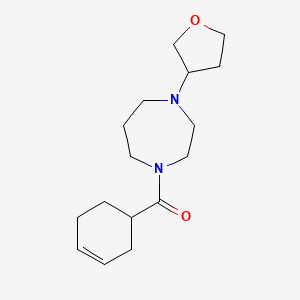
Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has been synthesized in recent years. This compound has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
C−H Functionalization
The research led by Rodina et al. (2016) presents a novel method for the C−H functionalization of aliphatic compounds through a unique photochemical reaction of diazoketones, without the elimination of nitrogen. This method involves benzophenone-sensitized reactions that yield N-substituted hydrazones or bis-hydrazonoethanes, offering a pathway for the formal insertion of the terminal N atom of the diazo group into α-C−H bonds of ethers and aliphatic hydrocarbons, with yields of up to 78% (Rodina et al., 2016).
Synthesis of Cyclic Compounds
The work by Sañudo et al. (2006) introduces the synthesis of a new class of cyclic dipeptidyl ureas, 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, through Ugi reactions followed by interactions with sodium ethoxide. This process leads to the creation of pseudopeptidic [1,2,4]triazines composed of two different amino acids, representing a significant advancement in the synthesis of cyclic compounds (Sañudo et al., 2006).
Photochemical Reactions
Platz et al. (1991) explored the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, providing insights into the intermediate stages of photoaffinity probes. Their findings highlight the complexities of photoinsertion and the subsequent reactions, such as base-catalyzed elimination and hydrolysis, which can reverse the photoinsertion process. This study sheds light on the challenges and considerations when using diazirines in biological systems for obtaining primary sequence data (Platz et al., 1991).
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-2,14-15H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCRQNXCYQJEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCC=CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2544723.png)

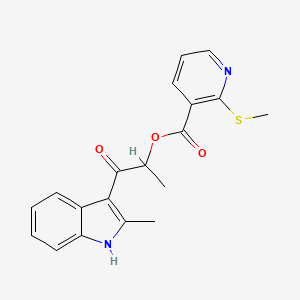
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2544729.png)
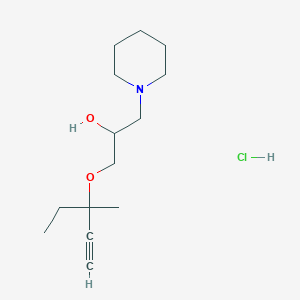
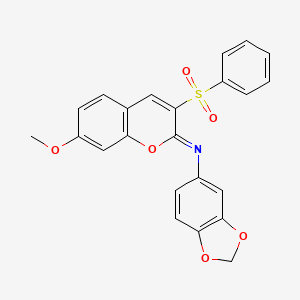
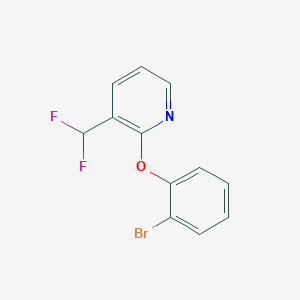
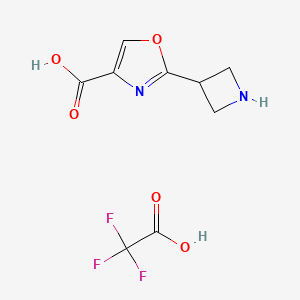

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2544737.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)